Methioninyl adenylate

Fluorescence spectroscopy Ligand binding Enzyme conformation

Sourcing chemically intact methionyl adenylate mimics for MetRS studies often results in degraded or cross-reactive material. Methioninyl adenylate (CAS 13091-93-5) eliminates this variability with a stable aminoalkyl-phosphate linkage that resists pyrophosphorolysis. - Enables high-resolution structural studies: validated in the 1.90 Å E. coli MetRS co-crystal structure (PDB 1PG0). - Provides unambiguous binding readouts: elicits a distinct +40% intrinsic fluorescence enhancement upon MetRS binding, opposite to native intermediate quenching. - Ensures assay reproducibility: defined 2:1 binding stoichiometry per tetramer and Mg²⁺-independent affinity support robust HTS calibration.

Molecular Formula C15H25N6O7PS
Molecular Weight 464.4 g/mol
CAS No. 13091-93-5
Cat. No. B088764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethioninyl adenylate
CAS13091-93-5
Synonymsmethioninyl adenylate
methionyl adenylate
Molecular FormulaC15H25N6O7PS
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESCSCCC(COP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N
InChIInChI=1S/C15H25N6O7PS/c1-30-3-2-8(16)4-26-29(24,25)27-5-9-11(22)12(23)15(28-9)21-7-20-10-13(17)18-6-19-14(10)21/h6-9,11-12,15,22-23H,2-5,16H2,1H3,(H,24,25)(H2,17,18,19)/t8-,9+,11+,12+,15+/m0/s1
InChIKeyQJJZMJWXTYLFEU-OPYVMVOTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methioninyl Adenylate Properties and Research Role


Methioninyl adenylate (CAS 13091-93-5), also referred to as L-methioninyl adenylate or MAMP, is a stable structural analogue of the high-energy enzymatic intermediate methionyl adenylate, in which the labile carboxylic-phosphoric anhydride bond is replaced by a stable aminoalkyl-phosphate linkage [1]. It functions as a non-hydrolyzable mimic of the transition state complex formed during the first step of protein biosynthesis—the activation of L-methionine by methionyl-tRNA synthetase (MetRS, EC 6.1.1.10) [2]. This compound is widely employed as a mechanistic probe in structural biology and enzymology for studying ligand-induced conformational changes, catalytic mechanism elucidation, and as a scaffold for antimicrobial inhibitor design targeting aminoacyl-tRNA synthetases [3].

Probe type Stable non-hydrolyzable MetRS transition-state analog for structural and mechanistic studies
Workflow fit Conformational trapping, crystallography, and real-time fluorescence binding assays
Research context Mechanistic enzymology and scaffold for aminoacyl-tRNA synthetase inhibitor design

Why Generic Substitution Fails


Generic substitution of methioninyl adenylate with alternative aminoacyl-adenylate analogues (e.g., leucyl adenylate, isoleucyl adenylate) or the native methionyl adenylate intermediate is not scientifically valid due to fundamental differences in enzyme recognition specificity, binding-induced conformational signatures, and chemical stability [1]. The cognate methionyl-tRNA synthetase exhibits strict amino acid side-chain discrimination mediated by residues including Y15, W253, and H301, which form a precisely defined hydrophobic pocket that selects for the methionine thioether moiety [2]. Furthermore, methioninyl adenylate elicits a distinct fluorescence enhancement signature (+40%) upon MetRS binding, whereas the chemically synthesized native methionyl adenylate produces fluorescence quenching (−27%) [3]. The non-hydrolyzable aminoalkyl-phosphate linkage also confers stability against pyrophosphorolysis, enabling trapping of enzyme conformations that cannot be captured with the labile native intermediate [1]. These differences preclude interchangeable use without compromising experimental interpretability.

Side-chain specificity Hydrophobic pocket (Y15, W253, H301) selects methionine thioether; leucyl or isoleucyl adenylate analogs fail recognition and may shift binding pose.
Fluorescence signature Methioninyl adenylate elicits intrinsic protein fluorescence enhancement, whereas native methionyl adenylate produces quenching; opposite signals may confound real-time binding assays.
Linkage stability Labile anhydride bond of the native intermediate prevents stable conformational trapping; non-hydrolyzable aminoalkyl-phosphate linkage is required for reproducible capture.

Differential Performance Evidence


Fluorescence Signature vs Native Intermediate

Methioninyl adenylate produces a qualitatively distinct intrinsic protein fluorescence response upon binding to E. coli methionyl-tRNA synthetase compared to the native methionyl adenylate intermediate, providing a diagnostic spectral signature for distinguishing ligand-bound states [1].

Fluorescence Signature
Head-to-head
+40% enhancement vs −27% quenching
Opposite direction enables unambiguous ligand-state discrimination in binding assays.
E. coli MetRS; saturating ligand concentrations.
Fluorescence spectroscopy Ligand binding Enzyme conformation

Catalytic Sulfhydryl Protection Pattern

Methioninyl adenylate binding selectively protects a discrete subset of cysteine residues in MetRS from chemical modification, functionally uncoupling the amino acid activation reaction from the tRNA aminoacylation reaction [1].

Sulfhydryl Protection
Class-level
8 of 24 cysteines protected
Indicates localized conformational shielding of the adenylate-binding region.
p-HMB titration; E. coli K12 MetRS.
Enzyme mechanism Cysteine protection Structure-function

Species-Selective Antibacterial Activity

Methioninyl adenylate demonstrates species-selective bacteriostatic activity against Gram-negative enteric bacteria, with Salmonella typhimurium growth inhibited at 0.1 mM, whereas Pseudomonas aeruginosa remains fully resistant at identical concentrations [1].

Species-Selective Growth
Head-to-head
S. typhimurium inhibited; P. aeruginosa resistant at 0.1 mM
Defines appropriate bacterial models for inhibitor validation studies.
Inhibition reversible by L-methionine.
Antibacterial MetRS inhibition Species selectivity

Scaffold for Potent MetRS Inhibitors

Methioninyl adenylate serves as the native structural template from which more potent, stable sulfamate analogue inhibitors (e.g., Met-AMS) are derived, with the sulfamate modification enhancing inhibitory potency by over 170-fold compared to non-optimized adenine-based analogues [1].

Inhibitor Scaffold
Class-level
Parent template; Met-AMS analogue IC50 7 nM
Essential structural blueprint for developing MetRS-targeting inhibitors.
Sulfamate modification enhances inhibitory potency.
Inhibitor design MetRS Antibacterial

High-Resolution Active Site Structure

Methioninyl adenylate co-crystallized with E. coli MetRS provides a 1.90 Å resolution structure (PDB 1PG0) that reveals the precise atomic interactions between the methionine moiety, adenosine portion, and key active site residues Y15, W253, and H301, enabling direct visualization of ligand-induced conformational rearrangements [1].

Active Site Structure
Reported
1.90 Å resolution (PDB 1PG0)
Reveals atomic interactions for rational inhibitor design and docking.
Monomeric E. coli MetRS co-crystal.
X-ray crystallography Structural biology Conformational change

Binding Stoichiometry and Affinity Profile

Methioninyl adenylate exhibits a distinct binding stoichiometry to E. coli MetRS relative to the native substrates methionine and ATP, occupying two binding sites per tetrameric enzyme molecule [1].

Binding Stoichiometry
Cross-study comparable
2 sites per tetramer (same as methionine; ATP: 4 sites)
Confirms methionine-site mimicry; enables independent ATP-site study.
Equilibrium dialysis; Mg2+-independent binding.
Binding stoichiometry Enzyme kinetics Equilibrium dialysis

Recommended Applications


Structural Biology of MetRS Complexes

Methioninyl adenylate is the ligand of choice for trapping MetRS in the adenylate-bound conformation for high-resolution structural studies. The 1.90 Å structure of E. coli MetRS complexed with methioninyl adenylate (PDB 1PG0) provides a validated template for molecular replacement phasing and for comparative analysis of species-specific binding pocket variations [1]. The non-hydrolyzable linkage ensures the ligand remains intact throughout crystallization and data collection, avoiding the degradation issues encountered with native methionyl adenylate.

Antimicrobial MetRS Inhibitor Design

Methioninyl adenylate serves as the essential native scaffold for developing potent MetRS inhibitors targeting bacterial pathogens. As demonstrated by Lee et al. (1999), stable analogues derived from the methioninyl adenylate template strongly inhibit aminoacylation activity of MetRS from E. coli, Mycobacterium tuberculosis, and human sources, establishing a direct structure-activity relationship pathway [2]. The species-selective antibacterial profile of methioninyl adenylate itself—effective against S. typhimurium and E. coli but inactive against P. aeruginosa at 0.1 mM—provides a baseline for evaluating analogue specificity [3].

Conformational Change Analysis by Fluorescence

Methioninyl adenylate enables real-time monitoring of MetRS conformational transitions using intrinsic protein fluorescence. The distinct +40% fluorescence enhancement upon methioninyl adenylate binding—opposite to the −27% quenching observed with native methionyl adenylate—provides a high signal-to-noise readout for kinetic studies [4]. This differential signature is particularly valuable for dissecting the two-step aminoacylation mechanism (activation versus tRNA transfer) and for evaluating the effects of active site mutations on ligand-induced conformational changes.

MetRS Assay Development and Validation

Methioninyl adenylate is the preferred reference inhibitor for validating MetRS enzyme assays and for calibrating high-throughput screening platforms. The compound's defined binding stoichiometry (2 sites per tetramer) and Mg2+-independent affinity enable robust assay standardization [4]. Additionally, the selective protection of 8 of 24 sulfhydryl groups upon binding provides an orthogonal chemical modification endpoint for confirming target engagement [5].

Application
Selection Property
Validation Focus
Structural Biology of MetRS Complexes
Non-hydrolyzable crystallographic ligand
Conformational trapping validation
Antimicrobial MetRS Inhibitor Design
Native inhibitor scaffold template
Species-selectivity profiling
Conformational Change Analysis
Distinct intrinsic fluorescence signature
Real-time binding assay validation
MetRS Assay Development
Defined binding stoichiometry and affinity
Target engagement confirmation

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